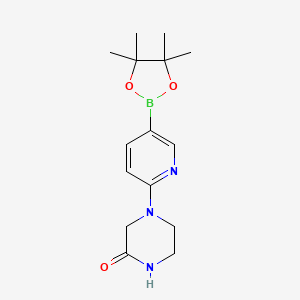
6-(3-Oxopiperazin-1-yl)pyridine-3-boronic acid pinacol ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(3-Oxopiperazin-1-yl)pyridine-3-boronic acid pinacol ester (OPP-PIN) is a novel compound that has been studied extensively in recent years due to its potential as a synthetic reagent and its diverse applications in scientific research. OPP-PIN can be used to synthesize organic compounds and to modify existing molecules. It has been used in the synthesis of several biologically active compounds, including drugs, vitamins, and other small molecules. OPP-PIN has also been studied for its potential use in the development of new materials and catalysts.
Aplicaciones Científicas De Investigación
Fluorescence Enhancement through Exciplex Formation
One study demonstrates the ability of diols, including pinacol, to enhance the fluorescence of a pyridinium boronic acid through the formation of a cyclic boronate ester. This interaction increases the strength of cation-π stacking, leading to a four-fold fluorescence enhancement, showcasing a potential application in sensing technologies (Huang et al., 2010).
Suzuki Cross-Coupling Reactions
Another research area involves the Suzuki cross-coupling reactions where pinacol boronic esters serve as pivotal reagents. For instance, 2,6-bis(trifluoromethyl)pyridine-4-boronic acid pinacol ester has been synthesized and used in Suzuki coupling to introduce strong electron-withdrawing groups into organic compounds, indicating its utility in synthesizing complex molecules (Batool et al., 2016).
Analytical Challenges and Solutions
The analysis of highly reactive pinacolboronate esters presents significant challenges, particularly in preserving their stability during chromatographic assessments. Strategies to stabilize these compounds for purity analysis are crucial for advancing synthetic methodologies and ensuring the quality of synthesized compounds (Zhong et al., 2012).
Carbohydrate Sensing
Luminescent iridium(III)-boronic acid complexes have been developed for carbohydrate sensing, demonstrating the ability of boronic acids to interact selectively with sugars. This research provides a foundation for developing new sensors that can detect and quantify carbohydrates with high specificity and sensitivity (Hashemzadeh et al., 2020).
Catalyst-Transfer Condensation Polymerization
The synthesis of boronate-terminated π-conjugated polymers via Suzuki-Miyaura condensation polymerization represents another innovative application. This method facilitates the creation of polymers with boronic acid termini, enabling further functionalization and the development of novel materials (Nojima et al., 2016).
Mecanismo De Acción
Target of Action
Boronic acids and their esters are known to be highly considered compounds for the design of new drugs and drug delivery devices .
Mode of Action
The compound is a boronic acid ester, which is often used in Suzuki-Miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process. The boronic acid or its ester acts as a nucleophile, transferring the organic group from boron to palladium .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction is a key biochemical pathway involved with this compound. This reaction is widely applied in the formation of carbon-carbon bonds, which is a fundamental process in organic synthesis .
Pharmacokinetics
It’s important to note that boronic pinacol esters, in general, are susceptible to hydrolysis, especially at physiological ph . This could influence the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, potentially affecting its bioavailability.
Result of Action
The result of the compound’s action would largely depend on the specific biochemical context in which it is used. In the context of Suzuki-Miyaura cross-coupling reactions, the compound would contribute to the formation of new carbon-carbon bonds .
Action Environment
Environmental factors such as pH can significantly influence the action of boronic pinacol esters. For instance, the rate of hydrolysis of these compounds is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability could be influenced by the pH of its environment.
Propiedades
IUPAC Name |
4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BN3O3/c1-14(2)15(3,4)22-16(21-14)11-5-6-12(18-9-11)19-8-7-17-13(20)10-19/h5-6,9H,7-8,10H2,1-4H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDFUXLGPLZVELX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)N3CCNC(=O)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-ethylphenyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2756037.png)
![2,2-Difluorobicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B2756041.png)
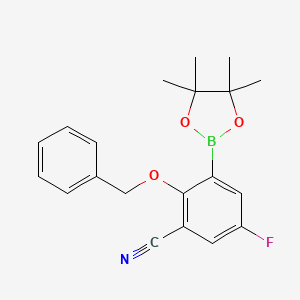
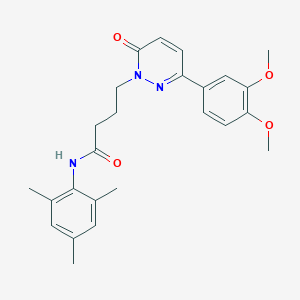

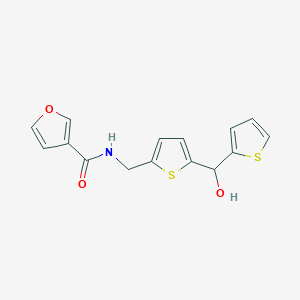
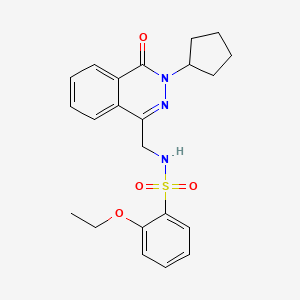
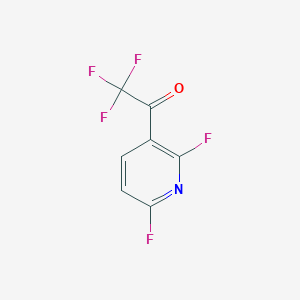
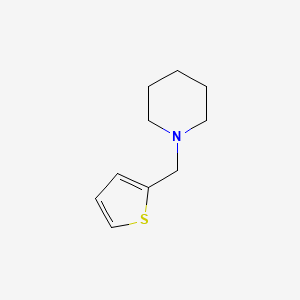
![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2756053.png)

![4-[bis(2-cyanoethyl)sulfamoyl]-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2756057.png)
![2-{[3-cyano-4-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2756058.png)
![Ethyl 2-(2-(5-nitrobenzo[b]thiophene-2-carboxamido)thiazol-4-yl)acetate](/img/structure/B2756060.png)